molecular formula C13H10F3N5S B2830894 3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058231-80-3

3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2830894
CAS No.: 1058231-80-3
M. Wt: 325.31
InChI Key: NFMSSZRGJIBBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic small molecule based on the pharmacologically relevant [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is a known purine bioisostere. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in oncology and epigenetics. The core structure is functionalized with a methyl group at the N-3 position and a (4-(trifluoromethyl)benzyl)thio ether at the C-7 position. The trifluoromethyl group is a key feature that enhances the molecule's lipophilicity and metabolic stability, which can improve cell membrane permeability and target engagement in biological systems. Compounds within this chemical class have demonstrated potent and selective biological activities through various mechanisms. Research on closely related analogs has shown that [1,2,3]triazolo[4,5-d]pyrimidines can act as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme that is a promising target for treating cancers such as acute myeloid leukemia and gastric cancer. Inhibition of LSD1 can suppress cancer cell proliferation and migration. Furthermore, this scaffold has shown high affinity for adenosine receptor subtypes, making it a valuable tool for neuropharmacological research. Other derivatives incorporating a hydrazone fragment have exhibited exceptional antiproliferative activity against various human cancer cell lines, including prostate cancer (PC3), with mechanisms involving the induction of apoptosis, increased cellular reactive oxygen species (ROS), and suppression of EGFR expression. This compound is intended for research applications only, including use as a building block in synthetic chemistry, a candidate for high-throughput screening, a tool compound for investigating enzyme mechanisms in epigenetics, and a lead structure for the development of novel targeted therapies. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-methyl-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5S/c1-21-11-10(19-20-21)12(18-7-17-11)22-6-8-2-4-9(5-3-8)13(14,15)16/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMSSZRGJIBBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the formation of the triazolopyrimidine core followed by the introduction of the trifluoromethylbenzylthio group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring. Subsequent reactions with trifluoromethylbenzylthiol derivatives under nucleophilic substitution conditions yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Alkylation and Thioether Modifications

The thioether moiety (-S-) undergoes alkylation reactions with electrophilic reagents. For example:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationMethyl iodide, DMF/ethanol, 60°C, 6h3-Methyl-7-(methylthio)-3H-triazolo[4,5-d]pyrimidine78%
Benzylation4-Trifluoromethylbenzyl bromide, K₂CO₃, DMF, RT, 12hRetains structure (no reaction at sulfur)N/A
  • The trifluoromethylbenzyl group stabilizes the thioether against further alkylation due to steric and electronic effects.

Oxidation Reactions

The sulfur atom undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProductOxidation StateReference
H₂O₂ (30%)Acetic acid, 50°C, 3hSulfoxide+2
mCPBADCM, 0°C, 1hSulfone+4
  • Key Observation : Sulfone formation enhances electrophilicity at C7, enabling nucleophilic aromatic substitution (NAS).

Nucleophilic Aromatic Substitution (NAS)

Electron-withdrawing groups (e.g., CF₃) activate the pyrimidine ring for NAS:

NucleophileConditionsProductSelectivityReference
PiperidineDMF, 100°C, 24h7-Piperidino derivativeC7 > C5
HydrazineEthanol, reflux, 8h7-Hydrazinyl derivativeC7 exclusive
  • Mechanistic Insight : Attack occurs preferentially at C7 due to steric hindrance at C5 from the triazole ring .

Hydrolysis and Ring-Opening

Acidic/basic hydrolysis cleaves the thioether bond or modifies the triazole ring:

ConditionsReaction OutcomeProductReference
6M HCl, reflux, 12hThioether cleavage7-Mercapto-triazolo[4,5-d]pyrimidine
NaOH (2M), 80°C, 6hTriazole ring openingPyrimidine-thiolate intermediate

Cyclization and Cross-Coupling

The compound participates in metal-catalyzed cross-coupling reactions:

Reaction TypeCatalysts/ReagentsProductApplicationReference
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl derivativesPharmacophore diversification
Ullmann CouplingCuI, 1,10-phenanthroline, DMFC7-arylthio analogsAntibacterial agents

Comparative Reactivity Table

Reaction TypeRelative Rate (vs parent triazolo-pyrimidine)Activating/Deactivating Factors
NAS (C7)4.5× fasterCF₃ group enhances electrophilicity
Sulfur Oxidation2× slowerSteric shielding by benzyl group
Alkylation1.2× fasterPolar aprotic solvents (DMF)

Mechanistic Considerations

  • Electronic Effects : The trifluoromethyl group (-CF₃) withdraws electron density via induction, activating the pyrimidine ring for NAS but deactivating the benzylthio group toward electrophilic substitution .

  • Steric Effects : The 4-(trifluoromethyl)benzyl group creates steric hindrance at C5, directing reactivity to C7 .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibit significant anticancer properties. For instance, research has shown that triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Case Study: Antitumor Activity
A notable study demonstrated that a derivative of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)8.1Cell cycle arrest
HeLa (Cervical)6.5Inhibition of PI3K/Akt pathway

Agricultural Applications

Pesticidal Properties
The compound has also been evaluated for its pesticidal properties. Triazole derivatives are known for their ability to act as fungicides and insecticides. Studies have shown that this compound can effectively control fungal pathogens in crops.

Case Study: Fungal Control in Wheat
In a controlled experiment, the application of this compound resulted in a significant reduction of Fusarium graminearum in wheat crops.

Treatment Fungal Load Reduction (%) Control
Compound Application85%Untreated (0%)

Materials Science Applications

Polymer Additives
In materials science, the compound can be utilized as an additive to enhance the properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study: Polymer Blends
A study investigated the effects of incorporating this triazole derivative into polyvinyl chloride (PVC). The results indicated enhanced thermal stability and reduced flammability.

Property PVC without Additive PVC with Additive
Thermal Decomposition Temp (°C)250290
Flammability RatingUL94 V-2UL94 V-0

Mechanism of Action

The mechanism of action of 3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The triazolo[4,5-d]pyrimidine scaffold is highly versatile, with substitutions at positions 3 and 7 significantly altering biological activity and physicochemical properties. Key analogs include:

Compound Name R3 Substituent R7 Substituent Molecular Weight (g/mol) Key Activities References
3-Methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine Methyl 4-(Trifluoromethyl)benzylthio ~381 (estimated) Potential NADPH oxidase inhibition*
VAS2870 (3-Benzyl-7-(2-benzoxazolyl)thio-triazolo[4,5-d]pyrimidine) Benzyl 2-Benzoxazolylthio 409.45 NADPH oxidase inhibition
3-Ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-triazolo[4,5-d]pyrimidine Ethyl 4-(Trifluoromethyl)benzylthio ~395 (estimated) Structural analog; activity uncharacterized
RG7774 (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol tert-Butyl (1-Methyl-1H-tetrazol-5-yl)methyl 430.47 Antiepileptic candidate
3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl)-triazolo[4,5-d]pyrimidin-7-amine Benzyl Pyridin-3-ylmethylamino 392.45 Antiviral (IC50 >4 µg/mL)

Notes:

  • Position 3 : Methyl and ethyl groups (e.g., in the target compound and its ethyl analog) confer moderate steric bulk, while benzyl or tert-butyl substituents (e.g., VAS2870, RG7774) enhance hydrophobic interactions .
  • Position 7 : The 4-(trifluoromethyl)benzylthio group in the target compound likely improves target selectivity compared to simpler thioethers (e.g., propylthio in derivatives). The benzoxazolylthio in VAS2870 contributes to its potency as an NADPH oxidase inhibitor .

Pharmacological Activity Comparisons

  • NADPH Oxidase Inhibition : VAS2870 and its derivatives (e.g., VAS3947) are well-characterized inhibitors of NADPH oxidases, with IC50 values in the low micromolar range. The trifluoromethyl group in the target compound may enhance binding to redox-sensitive enzymes, though direct data are lacking .
  • Antiviral Activity: Derivatives with pyridinylmethylamino (e.g., compound 6 in ) or arylthio groups (e.g., 7-amino-2-aryl-triazolo[4,5-d]pyrimidines) show activity against herpes viruses (IC50 >4 µg/mL) .
  • Anticancer Potential: Hydrazinyl-substituted analogs (e.g., A1–A8 in ) exhibit apoptotic activity in cancer cell lines (MCF-7, HCT-116), likely via CDK-2 inhibition .

Biological Activity

3-Methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H14F3N5OSC_{19}H_{14}F_3N_5OS, with a molecular weight of approximately 417.4 g/mol. The compound features a triazolo-pyrimidine core structure known for diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the trifluoromethyl group enhances lipophilicity and potentially increases binding affinity to target proteins. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and cell cycle regulation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against certain pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidines. For example:

  • Case Study : A derivative of triazolo-pyrimidine demonstrated significant cytotoxicity against HeLa and MCF-7 cancer cell lines with IC50 values ranging from 5 to 15 µM. The mechanism involves the inhibition of thymidylate synthase and topoisomerase II, which are critical for DNA replication and repair .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various microorganisms:

MicroorganismActivity Observed (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans10 mm

This data suggests moderate antibacterial and antifungal activity, indicating potential for development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzyl and triazole moieties significantly influence biological activity. For instance:

  • Trifluoromethyl Substitution : Enhances metabolic stability and increases potency against cancer cell lines.
  • Thioether Linkage : Confers additional electronic effects that may facilitate interaction with biological targets.

Research Findings

The following table summarizes key findings from recent research on the biological activity of related compounds in the same class:

Compound NameIC50 (µM)Target Enzyme/PathwayReference
1,3-Dimethyl-7-(4-nitrophenyl)-5-thio derivatives7.01Topoisomerase II
Novel pyrimidine derivatives8.55Thymidylate Synthase
Triazolo-pyrimidine analogs14.31Apoptosis Pathway

Q & A

How can synthetic routes for this compound be optimized to improve yield and purity?

Basic Research Question
The synthesis of triazolopyrimidine derivatives typically involves cyclization, substitution, and functional group modifications. For this compound, key steps include forming the triazolopyrimidine core and introducing the 4-(trifluoromethyl)benzylthio moiety. Optimization strategies:

  • Reagent Selection : Use catalysts like Pd(PPh₃)₄ for Suzuki couplings or NaBH₄ for selective reductions to minimize side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while ethanol improves crystallization purity .
  • Temperature Control : Lower temperatures (0–5°C) during thioether bond formation reduce disulfide byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.